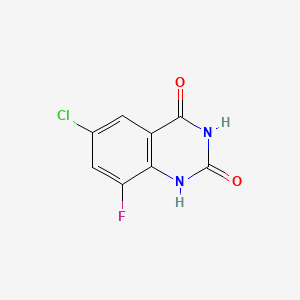
6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactions. A common starting material might be 2-aminobenzoic acid, which undergoes chlorination and fluorination under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
化学反応の分析
Types of Reactions
6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.
類似化合物との比較
Similar Compounds
6-Chloro-2,4(1H,3H)-quinazolinedione: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
8-Fluoro-2,4(1H,3H)-quinazolinedione: Lacks the chlorine atom, potentially altering its properties.
2,4(1H,3H)-quinazolinedione: The parent compound without any halogen substitutions.
Uniqueness
6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities. These halogen atoms can affect the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C8H4ClFN2O2 |
|---|---|
分子量 |
214.58 g/mol |
IUPAC名 |
6-chloro-8-fluoro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4ClFN2O2/c9-3-1-4-6(5(10)2-3)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) |
InChIキー |
VVFATGRPGCFBHF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















